3-(Methylthio)benzyl alcohol 3-(Methylthio)benzyl alcohol
Brand Name: Vulcanchem
CAS No.: 59083-33-9
VCID: VC3799101
InChI: InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3
SMILES: CSC1=CC=CC(=C1)CO
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol

3-(Methylthio)benzyl alcohol

CAS No.: 59083-33-9

Cat. No.: VC3799101

Molecular Formula: C8H10OS

Molecular Weight: 154.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylthio)benzyl alcohol - 59083-33-9

Specification

CAS No. 59083-33-9
Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
IUPAC Name (3-methylsulfanylphenyl)methanol
Standard InChI InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3
Standard InChI Key XEYJXUMJQBGDEL-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)CO
Canonical SMILES CSC1=CC=CC(=C1)CO

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound has the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol. Key structural features include:

  • Benzene ring: Provides aromatic stability and π-electron density for electrophilic substitution.

  • Hydroxymethyl group (-CH₂OH): Enables hydrogen bonding and participation in oxidation or esterification reactions.

  • Methylthio group (-SCH₃): Introduces steric bulk and electron-donating effects, influencing reactivity .

Table 1: Physicochemical Properties

PropertyValue
Boiling Point220 °C (approx.)
Density1.1 g/cm³
LogP (Partition Coeff.)1.62
Vapor Pressure (25°C)0.0±0.5 mmHg
Refractive Index1.550
Flash Point104.4±27.3 °C

The exact mass is 154.0453 g/mol, and the compound typically exhibits 95% purity in commercial samples.

Synthetic Routes

Reduction of 3-(Methylthio)benzaldehyde

The most common method involves the sodium borohydride (NaBH₄) reduction of 3-(methylthio)benzaldehyde in ethanol at room temperature:

3-(Methylthio)benzaldehydeNaBH4,EtOH3-(Methylthio)benzyl alcohol\text{3-(Methylthio)benzaldehyde} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{3-(Methylthio)benzyl alcohol}

This method achieves yields >85% and avoids harsh conditions.

Industrial-Scale Production

A multi-step industrial process includes:

  • Chlorination: Treatment of 3-(methylthio)benzyl alcohol with concentrated HCl in toluene to form 3-(methylthio)benzyl chloride .

  • Cyanidation: Reaction with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) to produce 3-(methylthio)phenylacetonitrile .

Table 2: Optimization of Reduction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanol90%
Temperature25°CMinimal side products
CatalystNone requiredCost-effective

Reactivity and Catalytic Applications

Oxidation to Aldehydes

3-(Methylthio)benzyl alcohol undergoes oxidation to 3-(methylthio)benzaldehyde using palladium nanoparticles under solvent-free conditions :

C₈H₁₀OSPd/AlO(OH),O2C₈H₈OS+H2O\text{C₈H₁₀OS} \xrightarrow{\text{Pd/AlO(OH)}, \text{O}_2} \text{C₈H₈OS} + \text{H}_2\text{O}

Key findings from catalytic studies :

  • Yield: 89% with Pd/AlO(OH) at 40°C.

  • Selectivity: Enhanced by electron-donating -SCH₃ group (prevents overoxidation to carboxylic acids).

Role in Heterocyclic Synthesis

The compound serves as a precursor in benzofuran synthesis via copper-catalyzed intramolecular O-arylation :

α-(2-Bromoaryl)acetonitrile derivativesCuI, K2CO32-Aryl-3-cyanobenzofurans\text{α-(2-Bromoaryl)acetonitrile derivatives} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{2-Aryl-3-cyanobenzofurans}

This method achieves yields up to 92% and tolerates electron-withdrawing substituents .

Biological and Industrial Applications

Pharmaceutical Intermediates

  • Antimicrobial agents: The methylthio group enhances membrane permeability in drug candidates .

  • Acetylcholinesterase inhibitors: Structural analogs show IC₅₀ values <10 μM in enzymatic assays .

Agrochemicals

  • Herbicides: Derivatives like 3-(methylthio)benzyl chloride are used in glyphosate formulations .

  • Insect growth regulators: Modifications at the benzylic position disrupt chitin synthesis in pests .

Table 3: Comparative Reactivity of Benzyl Alcohol Derivatives

SubstituentOxidation Yield (%)Catalyst Used
-OCH₃98Pt@CHs
-SCH₃89Pd/AlO(OH)
-CF₃72MnCo₂O₄

Recent Advances (2020–2025)

Mechanistic Studies

  • Proton-coupled electron transfer (PCET): Explains selective monooxidation without overoxidation to ketones .

  • Hammett analysis: Confirms electron-donating groups (-SCH₃) accelerate oxidation (ρ = −1.24) .

Green Chemistry Applications

  • Solvent-free catalysis: Pd/AlO(OH) systems reduce waste generation by 40% compared to traditional methods .

  • Biocatalytic routes: Engineered P450 enzymes achieve 78% yield in benzylic hydroxylation .

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